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SOUTH SAN FRANCISCO, CA – December 19, 2025 – In the landscape of precision oncology,

the selective YES1 kinase inhibitor, CH6953755, has emerged as a promising therapeutic

agent for cancers harboring specific genetic alterations. This guide provides a comprehensive

comparison of biomarkers for predicting response to CH6953755 treatment, with a focus on its

performance against other SRC family kinase inhibitors. This document is intended for

researchers, scientists, and drug development professionals to facilitate informed decisions in

both preclinical and clinical research.

CH6953755 is a potent and selective inhibitor of YES1, a non-receptor tyrosine kinase

belonging to the SRC family.[1] Its primary mechanism of action involves the inhibition of YES1

autophosphorylation at tyrosine 426 (Tyr426), a critical step for its kinase activity.[1][2] This

targeted inhibition has demonstrated significant antitumor effects in preclinical models of

cancers with YES1 gene amplification.[3][4]

The Central Biomarker: YES1 Gene Amplification
The most robust and well-documented biomarker for predicting a favorable response to

CH6953755 is the amplification of the YES1 gene.[3][5] Cancer cells with an increased copy

number of the YES1 gene exhibit heightened sensitivity to CH6953755.[3]
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YES1 gene amplification has been identified in a variety of solid tumors, making it a relevant

biomarker across multiple cancer types. The prevalence of YES1 amplification varies among

different malignancies.

Cancer Type Prevalence of YES1 Amplification

Esophageal Cancer 2-6%[6]

Lung Cancer 2-6%[6]

Head and Neck Cancer 2-6%[6]

Bladder Cancer 2-6%[6]

Uterine Cancer 2-6%[6]

Small Cell Lung Cancer 26% (gain/amplification)[7]

Comparative Efficacy of CH6953755 and Other SRC
Family Inhibitors
To contextualize the therapeutic potential of CH6953755, a comparison with other multi-

targeted SRC family kinase inhibitors such as dasatinib, saracatinib, and bosutinib is crucial.

While these inhibitors also target YES1, CH6953755 demonstrates greater selectivity for YES1.

[3][8]

The table below summarizes the half-maximal inhibitory concentration (IC50) values, indicating

the drug concentration required to inhibit 50% of the target's activity. Lower IC50 values denote

higher potency.
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Inhibitor Target(s)
IC50 (YES1-
amplified cell lines)

IC50 (Non-
amplified cell lines)

CH6953755 YES1[1]
Potent (nM range)[3]

[7]

Less Potent (µM

range)[3]

Dasatinib

SRC family kinases,

BCR-ABL, c-KIT,

PDGFR, EPHA2[9]

Potent (nM range)[3]

[7]

Less Potent (µM

range)[7]

Saracatinib
SRC family kinases,

ABL[10]

Moderate (nM to µM

range)[10]

Data not readily

available

Bosutinib
SRC family kinases,

ABL[11]

Data not readily

available

Data not readily

available

YES1-amplified cancer cell lines show significantly higher sensitivity to CH6953755 compared

to non-amplified lines.[3] Dasatinib also exhibits preferential activity in YES1-amplified contexts,

though it is a broader spectrum inhibitor.[3]

Downstream Signaling and Additional Biomarkers
The antitumor activity of CH6953755 is mediated through the disruption of the YES1 signaling

cascade. A key downstream effector of YES1 is the transcriptional co-activator Yes-associated

protein 1 (YAP1).[2][4] YES1-mediated phosphorylation of YAP1 promotes its translocation into

the nucleus, where it drives the expression of genes involved in cell proliferation and survival.

[2][9] CH6953755 treatment leads to a reduction in nuclear YAP1, thereby inhibiting tumor

growth.[2]

This understanding of the signaling pathway provides additional potential biomarkers:

Phospho-YES1 (Tyr426): Elevated levels of YES1 phosphorylated at Tyr426 indicate active

YES1 signaling and may serve as a pharmacodynamic biomarker to confirm target

engagement by CH6953755.[1]

Nuclear YAP1: The localization of YAP1 to the nucleus is a downstream consequence of

YES1 activation. A high degree of nuclear YAP1 staining by immunohistochemistry (IHC)
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could be an indicator of an active YES1-YAP1 axis and potential sensitivity to CH6953755.[2]

[12]

Experimental Protocols
Accurate and reproducible detection of these biomarkers is paramount for patient stratification

and monitoring treatment response. Detailed methodologies for key experimental assays are

provided below.

Fluorescence In Situ Hybridization (FISH) for YES1 Gene
Amplification
This protocol outlines the detection of YES1 gene amplification in formalin-fixed, paraffin-

embedded (FFPE) tissue sections.

Workflow for YES1 FISH

Sample Preparation Hybridization Washing & Detection Analysis

FFPE Tissue Sectioning (4-5 µm) Deparaffinization & Rehydration Pretreatment (Heat & Protease) Denaturation of DNA Probe Hybridization (YES1 specific probe) Post-Hybridization Washes Counterstaining (DAPI) Fluorescence Microscopy Signal Enumeration & Scoring

Click to download full resolution via product page

Caption: Workflow for detecting YES1 gene amplification using FISH.

Detailed Protocol:

Deparaffinization and Rehydration: Immerse slides in xylene (2x 10 min), followed by a

graded ethanol series (100%, 95%, 70%; 5 min each) and finally in distilled water.

Antigen Retrieval: Incubate slides in a heat-induced epitope retrieval solution (e.g., citrate

buffer, pH 6.0) at 95-100°C for 20-30 minutes.

Enzymatic Digestion: Treat with pepsin or protease solution at 37°C for a duration optimized

for the specific tissue type.
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Denaturation: Co-denature the probe and target DNA on the slide at 75-80°C for 5-10

minutes.

Hybridization: Incubate with the YES1-specific FISH probe overnight at 37°C in a humidified

chamber. A commercially available YES1 FISH probe can be used.[13]

Post-Hybridization Washes: Perform stringent washes to remove non-specifically bound

probe. Typically, this involves washes in a saline-sodium citrate (SSC) buffer at elevated

temperatures.

Counterstaining: Apply a DNA counterstain, such as DAPI, to visualize the cell nuclei.

Analysis: Visualize and score the signals using a fluorescence microscope equipped with

appropriate filters. Amplification is determined by an increased ratio of YES1 signals to a

control centromeric probe.

Immunohistochemistry (IHC) for Phospho-YES1 (Tyr426)
and Nuclear YAP1
This protocol describes the detection of phosphorylated YES1 and the subcellular localization

of YAP1 in FFPE tissue sections.

Workflow for Phospho-YES1 and YAP1 IHC

Sample Preparation Immunostaining Visualization & Analysis

Deparaffinization & Rehydration Antigen Retrieval (HIER) Blocking of Endogenous Peroxidase & Non-specific Binding Primary Antibody Incubation (p-YES1 or YAP1) Secondary Antibody Incubation (HRP-conjugated) Chromogenic Detection (DAB) Counterstaining (Hematoxylin) Bright-field Microscopy & Scoring

Click to download full resolution via product page

Caption: Workflow for detecting p-YES1 and nuclear YAP1 via IHC.

Detailed Protocol:

Deparaffinization and Rehydration: As described in the FISH protocol.
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Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) using an appropriate buffer

(e.g., Tris-EDTA, pH 9.0 for phosphoproteins is often effective).[14]

Peroxidase and Protein Blocking: Incubate slides with a hydrogen peroxide solution to block

endogenous peroxidase activity, followed by a protein block (e.g., normal goat serum) to

prevent non-specific antibody binding.

Primary Antibody Incubation: Incubate with the primary antibody overnight at 4°C.

For Phospho-YES1 (Tyr426), use a specific antibody recognizing this phosphorylation site.

For YAP1, use a validated antibody that detects total YAP1.[12]

Secondary Antibody and Detection: Incubate with a horseradish peroxidase (HRP)-

conjugated secondary antibody. Visualize the signal using a chromogen such as 3,3'-

Diaminobenzidine (DAB), which produces a brown precipitate.

Counterstaining: Counterstain with hematoxylin to visualize cell nuclei.

Analysis: Evaluate the staining intensity and subcellular localization (for YAP1) using a

bright-field microscope. Scoring can be performed based on the intensity and percentage of

positive cells.

Signaling Pathway of YES1 and its Inhibition by
CH6953755
The diagram below illustrates the central role of YES1 in promoting cancer cell proliferation and

survival, and how CH6953755 intervenes in this pathway.
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Caption: YES1 signaling pathway and the inhibitory action of CH6953755.
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Conclusion
The development of CH6953755 represents a significant advancement in the targeted therapy

of cancers driven by YES1 amplification. This guide underscores the critical importance of

YES1 gene amplification as a predictive biomarker for CH6953755 efficacy. Furthermore, the

assessment of downstream signaling components, such as phospho-YES1 and nuclear YAP1,

can provide valuable pharmacodynamic and potentially predictive information. The provided

experimental protocols offer a foundation for the standardized assessment of these biomarkers

in a research setting. As clinical development of CH6953755 progresses, the robust and

accurate identification of patients most likely to benefit from this targeted therapy will be

essential for its successful implementation in the clinic.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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